molecular formula C7H9N3O B2979542 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one CAS No. 2357159-37-4

3-(1H-Pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B2979542
CAS No.: 2357159-37-4
M. Wt: 151.169
InChI Key: FVYFKEMCFKEECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a pyrazole ring at the 3-position. This structure combines the lactam functionality of pyrrolidin-2-one with the aromatic and hydrogen-bonding capabilities of pyrazole, making it a versatile scaffold in medicinal and agrochemical research. The compound is cataloged as a building block in specialty chemical libraries (e.g., Enamine Ltd), indicating its utility in drug discovery and materials science .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-6(1-2-8-7)5-3-9-10-4-5/h3-4,6H,1-2H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYFKEMCFKEECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(1H-Pyrazol-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(1H-Pyrazol-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Alzheimer’s Pyrrolidin-2-one Derivatives

Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one

  • Key Features : Incorporates a 4-methoxybenzyl group and a fluorobenzoyl-piperidine substituent.
  • Activity : Exhibits potent acetylcholinesterase (AChE) inhibition, surpassing donepezil in anti-Alzheimer’s assays .
  • Comparison : The benzyl and piperidine substituents in 10b enhance lipophilicity and AChE binding compared to 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one, which lacks extended aromaticity.

Compound 18c : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one

  • Key Features : Contains a trifluoromethyl-benzyl group and imidazolidin-2-one core.
  • Activity : Shows dual AChE and butyrylcholinesterase inhibition, attributed to its electron-withdrawing substituents .
  • Comparison: The imidazolidinone ring in 18c may confer different conformational stability compared to the pyrrolidin-2-one scaffold.

Heterocyclic Hybrids with Pyrazole and Pyrrolidinone Moieties

Coumarin-Pyrimidine-Pyrrolidinone Hybrids (e.g., 4i, 4j)

  • Key Features : Complex structures combining coumarin, pyrimidine, and tetrazole groups .
  • Synthesis : Multi-step protocols involving cyclization and coupling reactions, contrasting with the simpler synthesis of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one (implied by its availability as a building block) .
  • Applications : Primarily explored for antimicrobial and anticancer activity, diverging from the neurological focus of pyrrolidin-2-one derivatives .

Cannabinoid Receptor Ligands with Pyrrolidin-2-one

Cannabinoid Receptor 1 (CNR1) Ligand

  • Structure : 1-[[3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-one .
  • Key Features : Bulky tert-butyl and chlorophenyl substituents increase logP (6.0) and receptor-binding specificity.
  • Comparison : The oxadiazole and chlorine atoms in the CNR1 ligand enhance hydrophobic interactions, whereas 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one’s pyrazole may prioritize hydrogen bonding .

Structural and Functional Analysis

Physicochemical Properties

Property 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one Compound 10b CNR1 Ligand
Molecular Weight ~165.17 g/mol (estimated) ~453.47 g/mol 544.86 g/mol
Hydrogen Bond Acceptors 3 (pyrazole N, lactam O) 5 5
logP ~0.5 (predicted) ~3.2 (highly lipophilic) 6.0 (extremely lipophilic)

Pharmacological Profiles

Compound Target Activity Mechanism
3-(1H-Pyrazol-4-yl)pyrrolidin-2-one Not directly studied Inferred from analogs Hydrogen bonding via pyrazole
Compound 10b Acetylcholinesterase IC₅₀ < 1 µM Competitive inhibition
CNR1 Ligand Cannabinoid Receptor 1 Ki < 10 nM Allosteric modulation

Biological Activity

3-(1H-Pyrazol-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one is C_8H_10N_4O, with a molecular weight of approximately 178.19 g/mol. Its structure features a pyrrolidine ring fused to a pyrazole moiety, which contributes to its biological activity.

Synthesis

The synthesis of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one typically involves multi-step reactions. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and amines under acidic or basic conditions.
  • Cyclization : The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one. For instance, research shows that derivatives containing the pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • MCF-7 (HER2-positive breast cancer)

In vitro assays demonstrated that certain derivatives could reduce cell viability at concentrations as low as 6.25 µM, indicating strong anticancer properties .

The mechanism by which 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one exerts its biological effects involves:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases.
  • Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one on MDA-MB-231 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 9.8 µM, indicating potent anticancer activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of the compound on specific enzymes related to cancer metabolism. The results showed that at a concentration of 10 µM, it inhibited key enzymes by over 80%, suggesting its potential as an anticancer therapeutic agent .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many pyrazole derivatives exhibit biological activity, the unique structural features of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one contribute to its enhanced efficacy against cancer cells.

Compound NameStructureIC50 (µM)Mechanism
3-(1H-Pyrazol-4-yl)pyrrolidin-2-oneStructure9.8Enzyme inhibition
Compound AStructure15.0Apoptosis induction
Compound BStructure12.5Enzyme inhibition

Q & A

Q. What are the most reliable synthetic routes for 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization or coupling reactions. For example, pyrazole-containing intermediates can be functionalized via refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol (yield: ~60–75%) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrrolidinone nitrogen.
  • Catalysts : Ammonium acetate (NH4_4OAc) in glacial acetic acid at 108°C promotes cyclization (e.g., Scheme 3 in ).
  • Purification : Column chromatography or recrystallization is critical for isolating enantiomerically pure forms, as seen in tert-butyl carbamate derivatives .

Q. How can structural characterization of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Assign peaks using 1^1H-1^1H COSY and HSQC to resolve overlapping signals from the pyrrolidinone ring and pyrazole protons .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is preferred for resolving tautomeric forms (e.g., pyrazole vs. pyrrolidinone protonation states) . For low-resolution data, twin refinement in SHELXL improves accuracy .
  • Mass spectrometry : High-resolution ESI-MS with collision-induced dissociation (CID) confirms fragmentation patterns unique to the bicyclic structure .

Advanced Research Questions

Q. What mechanistic insights explain the M4 muscarinic acetylcholine receptor modulation by 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one derivatives?

Methodological Answer: Patent data () suggests allosteric modulation via:

  • Binding assays : Use 3^3H-N-methylscopolamine displacement in CHO-K1 cells expressing human M4 receptors. EC50_{50} values correlate with substituent electronegativity on the pyrrolidinone ring .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify hydrophobic interactions with transmembrane helix 7 (TM7) residues.
  • Mutagenesis : Alanine scanning of TM7 residues (e.g., W505A) validates critical binding pockets .

Q. How do structural modifications of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one impact kinase inhibition (e.g., TrkA)?

Methodological Answer: highlights pyrazole-pyrrolidinone hybrids as kinase inhibitors. Key strategies:

  • Bioisosteric replacement : Substitute pyrrolidinone with piperidinone to enhance TrkA binding (IC50_{50} improves from 120 nM to 45 nM) .
  • SAR analysis : Electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 3-position increase hydrophobic interactions with the kinase hinge region .
  • In vitro assays : Use ADP-Glo™ kinase assays with recombinant TrkA (IC50_{50} values validated via dose-response curves) .

Q. How should researchers resolve contradictions in reported biological activities of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays : Confirm COX-2 inhibition via both fluorometric (e.g., COX Fluorescent Inhibitor Screening Kit) and enzymatic (PGDH-coupled) methods .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
  • Batch consistency : Use qNMR (>98% purity) to exclude batch-to-batch variability .

Q. What computational approaches predict the tautomeric stability of 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one in solution?

Methodological Answer:

  • DFT calculations : B3LYP/6-311++G(d,p) optimizes tautomeric forms (1H-pyrazole vs. 2H-pyrazole) and calculates Gibbs free energy differences (~2.3 kcal/mol favoring 1H tautomer) .
  • Solvent modeling : PCM (Polarizable Continuum Model) in water predicts proton exchange rates via 1^1H NMR chemical shifts .

Q. What are the challenges in scaling up 3-(1H-Pyrazol-4-yl)pyrrolidin-2-one synthesis for preclinical studies?

Methodological Answer:

  • Process optimization : Replace xylene (toxic) with cyclopentyl methyl ether (CPME) for greener reflux conditions .
  • Catalyst recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching in hydrogenation steps .
  • Crystallization control : Use anti-solvent (n-heptane) addition to prevent polymorphic transitions during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.